molecular formula C16H17N3O2S B4610028 2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol

2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol

Cat. No.: B4610028
M. Wt: 315.4 g/mol
InChI Key: IMCKQWZOZUZCSR-UHFFFAOYSA-N
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Description

2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.10414797 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Combinatorial Synthesis and Anticancer Evaluation

A study by Patravale et al. (2014) describes a combinatorial synthesis method using water–ethanol as a solvent system for creating 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives. This method emphasizes green chemistry principles and has been evaluated for anticancer activity against specific cancer cell lines, showing significant potency against the human breast cancer cell line MCF7 (Patravale et al., 2014).

Chemical Transformations and Novel Compounds Creation

Tumkevičius (1994) explores the chemical reactions of thieno[2,3-d]pyrimidin derivatives with various hydrazines, leading to the creation of modified thieno[2,3-d]pyrimidines and dipyrimidinones. This research demonstrates the flexibility of thieno[2,3-d]pyrimidin compounds in synthesizing novel chemical structures with potential biological applications (Tumkevičius, 1994).

Synthesis and Pharmacological Properties

Cannito et al. (1990) conducted a synthesis of thieno[2,3-d]pyrimidin-4-one 2-thiones from substituted 2-amino-3-carbethoxy-thiophenes. This study evaluated the analgesic and anti-inflammatory activities of the synthesized compounds, providing insights into the therapeutic potential of thieno[2,3-d]pyrimidin derivatives (Cannito et al., 1990).

Novel Polyimides Synthesis

Zhang et al. (2005) reported on the synthesis of novel polyimides derived from a pyridine unit-containing diamine monomer, showcasing the applicability of pyrimidine derivatives in creating materials with exceptional thermal and thermooxidative stability. This research contributes to the development of high-performance polymers for industrial applications (Zhang et al., 2005).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 5-phenylthieno[2,3-d]pyrimidin-4-amine, have been reported to inhibit a variety of enzymes such as kinases and phosphodiesterases . These enzymes play crucial roles in cellular signaling pathways, affecting various biological processes.

Mode of Action

Based on the reported activities of structurally similar compounds, it can be inferred that it may interact with its targets (like kinases and phosphodiesterases) to modulate their activity . This interaction could lead to changes in the cellular signaling pathways, resulting in various downstream effects.

Biochemical Pathways

Given the potential inhibition of kinases and phosphodiesterases, it can be inferred that the compound may impact pathways involving these enzymes . These could include pathways related to cell growth, proliferation, and apoptosis, among others.

Result of Action

Based on the potential inhibition of kinases and phosphodiesterases, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . These could include changes in cell growth, proliferation, and apoptosis, among others.

Future Directions

Thieno[2,3-d]pyrimidines are a promising class of compounds due to their diverse biological activities . Future research could focus on further exploring the biological activity of “2-{2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy}ethanol” and developing more efficient synthesis methods for this and related compounds .

Properties

IUPAC Name

2-[2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c20-7-9-21-8-6-17-15-13-10-14(12-4-2-1-3-5-12)22-16(13)19-11-18-15/h1-5,10-11,20H,6-9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKQWZOZUZCSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.